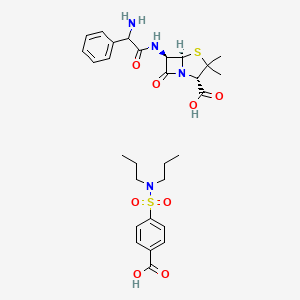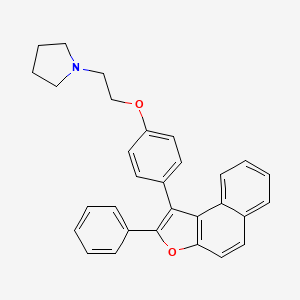
2-苯甲酰-3-苯基环氧乙烷
描述
2-Benzoyl-3-phenyloxirane, also known as chalcone oxide, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2-Benzoyl-3-phenyloxirane is considered to be a practically insoluble (in water) and relatively neutral molecule.
科学研究应用
医药研究:抗癌特性
查尔酮氧化物因其潜在的抗癌特性而被广泛研究。已知它对各种癌细胞系表现出抑制活性。 该化合物干扰细胞周期并诱导凋亡的能力使其成为癌症治疗研究的有希望的候选者 .
材料科学:非线性光学
在材料科学中,查尔酮氧化物衍生物由于其调制光的能力而被应用于非线性光学。 它们被研究用于光开关以及作为数据存储材料 .
化学合成:有机发光二极管 (OLED)
查尔酮氧化物用作合成荧光聚苯撑树枝状大分子的前体,而这些树枝状大分子是 OLED 中的重要组成部分。 这些树枝状大分子用作发光体,提供明亮且高效的照明和显示技术 .
生物研究:酶抑制
该化合物已显示出作为酶抑制剂的潜力,这对于疾病机制研究和新药开发至关重要。 通过抑制特定酶,研究人员可以更好地了解疾病进展并确定治疗靶点 .
抗菌活性:抗菌和抗真菌应用
查尔酮氧化物衍生物已显示出显着的抗菌和抗真菌活性。 它们正在被研究以克服抗生素耐药性并为治疗传染病提供新的途径 .
药物治疗学:抗炎特性
查尔酮氧化物的抗炎特性使其成为药物治疗学研究的关注对象。 它正在被探索用于治疗慢性炎症性疾病以及作为一种潜在的镇痛化合物 .
作用机制
Target of Action
It’s known that oxirane compounds can react with a variety of biological targets, including proteins and dna, due to their electrophilic nature .
Mode of Action
Oxiranes are known to be reactive molecules that can undergo ring-opening reactions under both acidic and basic conditions . This reactivity might play a role in its interaction with biological targets.
Biochemical Pathways
It’s known that oxiranes can participate in various biochemical reactions due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (22426) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given the reactivity of oxiranes, it’s possible that the compound could cause modifications to cellular proteins and dna .
Action Environment
Factors such as ph and temperature could potentially affect the reactivity of the oxirane ring and thus the compound’s biological activity .
生化分析
Biochemical Properties
1,3-Diphenyl-2,3-epoxy-1-propanone plays a significant role in biochemical reactions due to its reactive epoxide group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction with COX-2 is crucial as it can lead to the development of anti-inflammatory drugs. Additionally, 1,3-Diphenyl-2,3-epoxy-1-propanone can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function.
Cellular Effects
The effects of 1,3-Diphenyl-2,3-epoxy-1-propanone on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in the inflammatory response by inhibiting COX-2 activity . Furthermore, 1,3-Diphenyl-2,3-epoxy-1-propanone can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, 1,3-Diphenyl-2,3-epoxy-1-propanone exerts its effects through several mechanisms. The epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For instance, the inhibition of COX-2 by 1,3-Diphenyl-2,3-epoxy-1-propanone involves the formation of a covalent bond with the enzyme’s active site . This interaction prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diphenyl-2,3-epoxy-1-propanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Diphenyl-2,3-epoxy-1-propanone is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of 1,3-Diphenyl-2,3-epoxy-1-propanone vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory properties, by inhibiting COX-2 . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,3-Diphenyl-2,3-epoxy-1-propanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . The interaction with these enzymes can also influence the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of 1,3-Diphenyl-2,3-epoxy-1-propanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1,3-Diphenyl-2,3-epoxy-1-propanone within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1,3-Diphenyl-2,3-epoxy-1-propanone is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of 1,3-Diphenyl-2,3-epoxy-1-propanone can influence its biochemical properties and the nature of its interactions with biomolecules.
属性
IUPAC Name |
phenyl-(3-phenyloxiran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMJZQVDNZRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968993 | |
| Record name | Chalcone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-12-1, 7570-86-7 | |
| Record name | Chalcone epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalcone epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 2,3-epoxy-3-phenyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5411-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl (3-phenyloxiranyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chalcone oxide?
A1: Chalcone oxide has a molecular formula of C15H12O2 and a molecular weight of 232.27 g/mol.
Q2: What spectroscopic data is available for chalcone oxide?
A2: Researchers commonly use techniques like FTIR, 1H NMR, 13C NMR, DEPT 135, and MS to characterize chalcone oxide. [] These techniques provide information about functional groups, molecular structure, and fragmentation patterns.
Q3: What is the significance of the trans configuration in chalcone oxide?
A3: The trans configuration in chalcone oxide, as indicated by the zero vicinal diaxial coupling constant, is significant because it confirms the molecule exists in a rigid 3-membered ring with a dihedral angle of ~90°. [] This rigidity can influence its interactions with other molecules.
Q4: How does chalcone oxide interact with soluble epoxide hydrolase (sEH)?
A4: Chalcone oxide acts as a potent and selective inhibitor of sEH. [] Studies suggest it forms a covalent bond with the enzyme, inhibiting its activity. This interaction is of particular interest due to the role of sEH in various physiological processes. [, ]
Q5: What structural features of chalcone oxide contribute to its sEH inhibitory activity?
A5: The α,β-epoxyketone moiety of chalcone oxide is crucial for its potent inhibition of sEH. Replacing the carbonyl group with a methylidene group significantly reduces inhibitory potency. Additionally, a 2'-hydroxyl group also diminishes inhibition, suggesting its role in binding to the enzyme's active site. []
Q6: How does the substitution pattern on the chalcone oxide affect its inhibitory potency against sEH?
A6: Studies show that electronic effects, particularly those influencing the ketone functionality and the para-substitution of the phenyl group attached to the epoxy C1, significantly impact inhibitory potency. Interestingly, these effects are reversed for the inhibitory potency of glycidol derivatives. []
Q7: What role does tyrosine play in the activity of epoxide hydrolases on chalcone oxide?
A7: Research suggests that tyrosine residues, specifically Tyr465 and Tyr381 in murine soluble EH, are crucial for the enzyme's catalytic activity on substrates like chalcone oxide. These tyrosines are thought to act as acid catalysts, activating the epoxide ring for hydrolysis. []
Q8: What are some applications of chalcone oxide in organic synthesis?
A8: Chalcone oxide is a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds, including imidazolidine-2,4-diones, 2-thioxoimidazolidin-4-ones, and pyrazol-4-ols. [, , ] It also serves as a starting material for synthesizing polyhydroxydihydroflavonols through a multi-step process involving oxidation and acid-catalyzed deprotection. []
Q9: How is chalcone oxide utilized in the synthesis of 1,2,3-triazole derivatives?
A9: Chalcone oxide serves as a key intermediate in the synthesis of N-2-aryl-substituted-1,2,3-triazoles. This synthesis involves a three-component domino reaction catalyzed by copper, starting with o-bromoacetophenones, aldehydes, and sodium azide. [] It is also used in a one-pot, three-component approach using azide-chalcone oxidative cycloaddition followed by post-triazole arylation. [, ]
Q10: How can chalcone oxide contribute to drug discovery efforts?
A10: Given its potent inhibition of sEH, chalcone oxide and its derivatives show promise in drug discovery, particularly for conditions where sEH activity is implicated. Research suggests potential applications in developing new anticancer agents and anti-amoebic drugs. [, ]
Q11: What are the environmental implications of using chalcone oxide?
A11: Currently, limited information exists regarding the environmental impact and degradation of chalcone oxide. Research is needed to assess its ecotoxicological effects and develop strategies for responsible use and disposal. []
Q12: What are some unexplored areas of chalcone oxide research?
A12: While research on chalcone oxide has provided valuable insights, several areas remain underexplored. These include:
Q13: What are the potential benefits of developing targeted drug delivery systems for chalcone oxide derivatives?
A13: Targeted drug delivery systems for chalcone oxide derivatives could offer several benefits, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


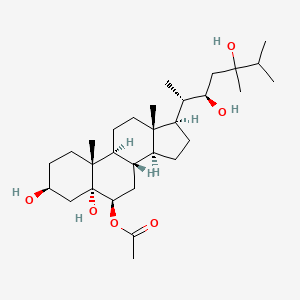
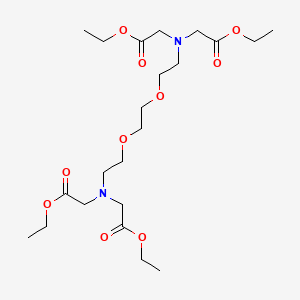



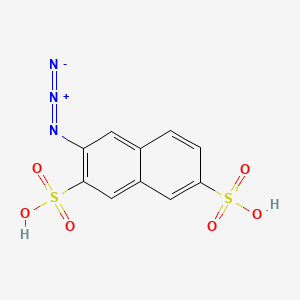

![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)

